(1E)-1-(4-Methoxyphenyl)-3-phenyltriaz-1-ene
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Overview
Description
(1E)-1-(4-Methoxyphenyl)-3-phenyltriaz-1-ene is an organic compound characterized by the presence of a triazene group, which is a functional group consisting of a diazo group (N=N) bonded to an amine (NH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-Methoxyphenyl)-3-phenyltriaz-1-ene typically involves the reaction of 4-methoxyaniline with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain this compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps, such as recrystallization, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(4-Methoxyphenyl)-3-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the triazene group can yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with nucleophiles replacing the methoxy group.
Scientific Research Applications
(1E)-1-(4-Methoxyphenyl)-3-phenyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1E)-1-(4-Methoxyphenyl)-3-phenyltriaz-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(1E)-1-(4-Methoxyphenyl)-3-phenylmethanimine: Similar structure but with a methanimine group instead of a triazene group.
(1E)-1-(4-Methoxyphenyl)-3-phenylmethyleneamine: Similar structure but with a methyleneamine group.
Uniqueness
(1E)-1-(4-Methoxyphenyl)-3-phenyltriaz-1-ene is unique due to its triazene group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications where the triazene functionality is required .
Properties
CAS No. |
4625-55-2 |
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Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H13N3O/c1-17-13-9-7-12(8-10-13)15-16-14-11-5-3-2-4-6-11/h2-10H,1H3,(H,14,15) |
InChI Key |
YZPLDBYYRCFSFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NNC2=CC=CC=C2 |
Origin of Product |
United States |
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